Bienvenue dans la boutique en ligne BenchChem!

AB-MECA

Adenosine receptor pharmacology A3AR agonist Binding affinity

AB-MECA is the definitive tool compound for simultaneous A1/A3 adenosine receptor engagement, validated for radioligand binding and autoradiography. Unlike highly selective A3 agonists, its dual-receptor profile (A1 Kd=3.42 nM; A3 Kd=1.48 nM) enables cross-talk and selectivity benchmarking studies. The [¹²⁵I]-labeled form is the industry-standard radioligand for receptor density quantification (Bmax=298 fmol/mg, KD=0.7 nM). Essential for antagonist discovery programs requiring quantitative selectivity baselines. Procure this NIH-licensed standard to ensure experimental reproducibility.

Molecular Formula C18H21N7O4
Molecular Weight 399.4 g/mol
CAS No. 152918-26-8
Cat. No. B1666474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-MECA
CAS152918-26-8
SynonymsAB-MECA
N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide
Molecular FormulaC18H21N7O4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
InChIInChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1
InChIKeyLDYMCRRFCMRFKB-MOROJQBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AB-MECA (CAS 152918-26-8): High-Affinity A3 Adenosine Receptor Agonist for Dual-Target A1/A3 Research Applications


AB-MECA (4-aminobenzyl-5'-N-methylcarboxamidoadenosine) is a synthetic adenosine analog and a high-affinity agonist at the A3 adenosine receptor (A3AR), with a binding Ki of 430.5 nM for human A3 receptors expressed in CHO cells . Unlike highly selective A3AR agonists such as IB-MECA or Cl-IB-MECA, AB-MECA exhibits significant dual binding affinity for recombinant A1 and A3 adenosine receptor subtypes, making it a valuable tool compound for studies requiring simultaneous engagement of both receptor populations or for comparative pharmacological profiling [1]. Its iodinated derivative, [¹²⁵I]AB-MECA, serves as a widely utilized radioligand for adenosine receptor characterization across multiple species and tissue types [2].

Why AB-MECA Cannot Be Substituted with Generic Adenosine Receptor Agonists in A1/A3 Dual-Target Studies


Generic substitution among adenosine receptor agonists is scientifically invalid due to marked differences in receptor subtype selectivity profiles that directly determine experimental outcomes. While agonists such as IB-MECA (Ki = 1.1 nM at A3, 54 nM at A1, 56 nM at A2A) and Cl-IB-MECA exhibit substantial A3 selectivity, AB-MECA demonstrates a fundamentally distinct binding signature characterized by high affinity for both recombinant A1 and A3 receptors [1]. The radiolabeled form [¹²⁵I]AB-MECA binds to rat A1 receptors with a Kd of 3.42 nM in COS-7 cells and to human A3 receptors with a Kd of 1.48 nM in CHO cells, while also displaying measurable affinity for A2A receptors (Kd = 25.1 nM) [2]. This multi-receptor engagement profile means that substituting a highly selective A3 agonist for AB-MECA in assays designed to probe A1/A3 co-activation, or vice versa, would yield non-comparable data and potentially misleading mechanistic conclusions [3].

AB-MECA (152918-26-8) Quantitative Differentiation Evidence: Comparator-Based Selectivity, Potency, and Radioligand Binding Data


AB-MECA vs. IB-MECA and Cl-IB-MECA: Comparative A3 Receptor Binding Affinity (Ki) in Human Recombinant Systems

In direct comparative binding studies using human recombinant A3 adenosine receptors expressed in CHO cell membranes, AB-MECA exhibits an A3 receptor binding Ki of 430.5 nM . In contrast, the structurally related analog IB-MECA demonstrates substantially higher A3 receptor affinity with Ki values of approximately 1.1 nM at human A3 receptors [1]. The 2-chloro substituted derivative Cl-IB-MECA displays intermediate potency, with an EC₅₀ of 0.07 μM (70 nM) in functional phosphoinositide breakdown assays in RBL-2H3 mast cells, representing approximately 4-fold greater potency than N⁶-cyclohexylNECA and 15-fold greater potency than the non-selective agonist NECA [2].

Adenosine receptor pharmacology A3AR agonist Binding affinity

AB-MECA Functional cAMP Inhibition Potency Ranking vs. IB-MECA, NECA, R-PIA, and CPA in Human Recombinant A3 Receptor Assays

In a head-to-head functional comparison using cAMP enzyme immunoassays in CHO cells transfected with human adenosine A3 receptors, the rank order of agonist potency for inhibition of forskolin-stimulated cAMP accumulation was: IB-MECA > NECA > R-PIA > AB-MECA > CPA > adenosine [1]. AB-MECA occupies the fourth position in this six-agonist potency hierarchy, demonstrating that while it functions as a full A3AR agonist, its functional potency is measurably lower than IB-MECA, NECA, and R-PIA in this system.

cAMP assay Functional agonism A3AR signaling

AB-MECA Multi-Receptor Binding Profile (Kd Values at A1, A2A, and A3 Receptors) vs. IB-MECA Selectivity Profile

The radiolabeled form [¹²⁵I]AB-MECA demonstrates a multi-receptor binding profile: it binds to rat adenosine A1 receptors with a Kd of 3.42 nM in COS-7 cells, to human A3 receptors with a Kd of 1.48 nM in CHO cells, and to canine adenosine A2A receptors with a Kd of 25.1 nM in COS-7 cells [1]. This contrasts sharply with IB-MECA, which exhibits Ki values of 1.1 nM at A3, 54 nM at A1, and 56 nM at A2A, representing approximately 49-fold selectivity for A3 over A1 and A2A [2]. AB-MECA's substantially lower A1 receptor Kd (3.42 nM) compared to IB-MECA's A1 Ki (54 nM) indicates approximately 16-fold higher A1 receptor affinity.

Receptor selectivity A1/A3 dual agonist Kd determination

AB-MECA as a Reference Standard for A3 Antagonist Screening: Quantitative Comparator Data for KF26777 Selectivity Determination

[¹²⁵I]AB-MECA serves as the reference radioligand for characterizing novel A3 adenosine receptor antagonists. In a systematic antagonist profiling study, KF26777 was evaluated using [¹²⁵I]AB-MECA as the radioligand at human adenosine A3 receptors expressed in HEK293 cell membranes, yielding a Ki value of 0.20 ± 0.038 nM [1]. Against this AB-MECA-defined baseline, KF26777 demonstrated 9,000-fold selectivity for A3 over human A1 receptors, 2,350-fold selectivity over A2A, and 3,100-fold selectivity over A2B receptors [1].

Antagonist screening Radioligand binding Selectivity profiling

AB-MECA in Calcium Mobilization Assays: Comparative Potency Hierarchy with IB-MECA, Cl-IB-MECA, and Adenosine in Human Dendritic Cells

In functional calcium response assays using human monocyte-derived dendritic cells (MDDCs) expressing endogenous A3 adenosine receptors, the order of agonist potency was IB-MECA ≥ I-AB-MECA > 2Cl-IB-MECA ≥ adenosine > CGS21680 [1]. I-AB-MECA (the 3-iodo derivative) ranked second in potency, positioned between IB-MECA and 2Cl-IB-MECA. Notably, the order of efficacy differed, with adenosine ≥ CGS21680 > IB-MECA ≥ I-AB-MECA > 2Cl-IB-MECA [1]. Saturation binding with [¹²⁵I]AB-MECA in the same MDDC membranes yielded a Bmax of 298 fmol/mg protein and a KD of 0.7 nM [1].

Calcium signaling Dendritic cells Functional agonism

AB-MECA In Vivo Histamine Release Quantification: Dose-Dependent Plasma Histamine Elevation in Murine Models

Intravenous administration of AB-MECA at 3 μg/kg in male BALB/c mice produced a 5.9-fold increase in plasma histamine levels compared to baseline . In a separate guinea pig model of ovalbumin-sensitized asthma, AB-MECA at 0.3 mg/kg (i.v.) enhanced antigen-induced bronchoconstriction . Isolated guinea pig tracheal preparations showed increased contraction upon exposure to 0.1 μM AB-MECA [1]. These in vivo and ex vivo findings provide quantitative benchmarks for AB-MECA's functional activity in mast cell-mediated and respiratory models.

In vivo pharmacology Mast cell activation Histamine release

AB-MECA (152918-26-8) Optimal Research and Procurement Application Scenarios Based on Differentiated Evidence


Scenario 1: Dual A1/A3 Adenosine Receptor Co-Activation Studies

AB-MECA is the compound of choice for experimental designs requiring simultaneous activation of both A1 and A3 adenosine receptor subtypes. With Kd values of 3.42 nM at A1 receptors and 1.48 nM at A3 receptors, AB-MECA provides a unique dual-target engagement profile not available with highly selective agonists such as IB-MECA (A1 Ki = 54 nM, A3 Ki = 1.1 nM). Researchers investigating cross-talk between A1 and A3 signaling pathways, tissue-specific receptor co-expression, or conditions where both receptor subtypes contribute to physiological responses should prioritize AB-MECA over A3-selective alternatives [1]. The compound's multi-receptor binding signature has been validated in rat brain autoradiography studies, where [¹²⁵I]AB-MECA labeling patterns closely resembled A1 receptor distribution in cerebellum, hippocampus, and thalamus [2].

Scenario 2: Radioligand Development and Adenosine Receptor Autoradiography

[¹²⁵I]AB-MECA serves as the industry-standard radioligand for adenosine receptor characterization across multiple species. Saturation binding in human monocyte-derived dendritic cell membranes yields a Bmax of 298 fmol/mg protein and a KD of 0.7 nM, confirming its utility for quantifying receptor density in native tissues [1]. The radiolabeled form has been successfully employed for autoradiographic mapping of adenosine receptor distribution in rat brain, with specific binding patterns characterized in cerebellum, hippocampus, thalamus, cortex, and striatum [2]. Laboratories engaged in GPCR radioligand binding assays, receptor autoradiography, or novel adenosine receptor ligand development should procure AB-MECA as the reference standard against which novel compound selectivity is quantitatively benchmarked, as exemplified by KF26777 antagonist profiling studies [3].

Scenario 3: A3 Adenosine Receptor Antagonist Screening and Selectivity Profiling

AB-MECA is the preferred reference ligand for establishing selectivity baselines in A3 adenosine receptor antagonist discovery programs. The KF26777 antagonist characterization study demonstrates this application: using [¹²⁵I]AB-MECA as the competitive radioligand at human A3 receptors, KF26777 was determined to have a Ki of 0.20 ± 0.038 nM and selectivity ratios of 9,000-fold (A3 vs. A1), 2,350-fold (A3 vs. A2A), and 3,100-fold (A3 vs. A2B) [1]. Without AB-MECA as the reference ligand, such quantitative selectivity determinations cannot be reliably performed. Pharmaceutical and biotechnology organizations conducting A3AR-targeted drug discovery, particularly those developing A3 antagonists for inflammatory, oncological, or neurological indications, require AB-MECA as an essential assay reagent.

Scenario 4: Intermediate-Potency A3AR Agonist for Functional cAMP and Calcium Signaling Studies

AB-MECA occupies a defined intermediate position in the functional agonist potency hierarchy for A3AR-mediated responses. In cAMP inhibition assays, AB-MECA ranks fourth of six agonists (IB-MECA > NECA > R-PIA > AB-MECA > CPA > adenosine) [1]. In calcium mobilization studies using human dendritic cells, I-AB-MECA ranks second in potency among five agonists but fourth in efficacy [2]. This precisely characterized potency-efficacy profile makes AB-MECA the optimal selection for experiments requiring calibrated intermediate-strength A3AR activation, where maximal agonists such as IB-MECA would produce ceiling effects that obscure subtle modulatory responses. Academic and industry researchers investigating A3AR signaling dynamics, biased agonism, or dose-response relationships should select AB-MECA when the experimental design demands an agonist with well-defined intermediate functional characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-MECA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.